Fmoc-D-Orn(Ivdde)-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

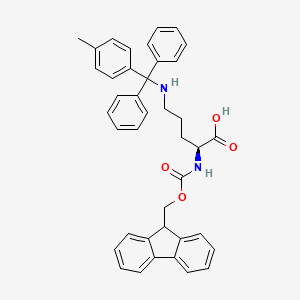

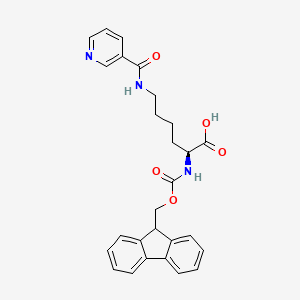

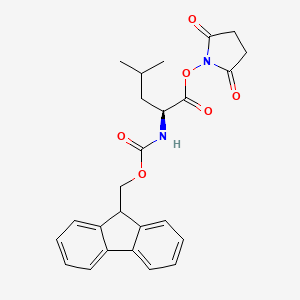

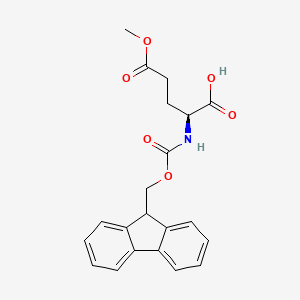

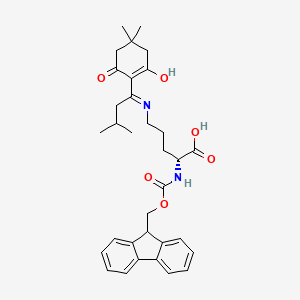

Fmoc-D-Orn(Ivdde)-OH is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of drug discovery and development. This compound is a modified form of the amino acid ornithine, which has been modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and an isovaleroyl (Ivdde) group.

科学的研究の応用

Peptide Synthesis

“Fmoc-D-Orn(Ivdde)-OH” is a type of Fmoc-protected amino acid. Fmoc stands for fluorenylmethyloxycarbonyl, which is a type of protecting group used in the synthesis of peptides. Peptides are short chains of amino acids, and they are synthesized by forming bonds between the amino group of one amino acid and the carboxyl group of another. The Fmoc group protects the amino group during this process, preventing it from reacting until it is removed in a later step. This allows for the controlled synthesis of peptides with specific sequences of amino acids.

Applications

Fmoc-protected amino acids like “Fmoc-D-Orn(Ivdde)-OH” are used in a wide range of scientific fields, including biochemistry, pharmacology, and materials science. They are used to synthesize peptides for use in experiments studying protein structure and function, drug discovery and development, and the design of new materials with specific properties.

Methods of Application

The use of Fmoc-protected amino acids in peptide synthesis typically involves a series of steps, including deprotection (removing the Fmoc group), coupling (forming the bond with the next amino acid), and cleavage (removing the completed peptide from the resin it’s synthesized on). These steps are repeated for each amino acid in the sequence.

Results and Outcomes

The results of peptide synthesis using Fmoc-protected amino acids can vary widely depending on the specific peptides being synthesized and their intended applications. However, the use of Fmoc-protected amino acids has been instrumental in enabling the synthesis of complex peptides for use in a wide range of scientific research.

Fmoc-D-Orn(Boc)-Wang TG

- Application Summary : This compound is used as a reagent in peptide synthesis .

- Methods of Application : It’s typically used in a series of steps in peptide synthesis, including deprotection, coupling, and cleavage .

- Results or Outcomes : The use of this compound enables the synthesis of complex peptides for use in a wide range of scientific research .

Fmoc-D-Orn(Boc)-Trt TG

- Application Summary : Similar to the previous compound, this one is also used as a reagent in peptide synthesis .

- Methods of Application : The methods of application are similar to those of Fmoc-D-Orn(Boc)-Wang TG .

- Results or Outcomes : The use of this compound also enables the synthesis of complex peptides for use in a wide range of scientific research .

特性

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40N2O6/c1-20(2)16-27(30-28(36)17-33(3,4)18-29(30)37)34-15-9-14-26(31(38)39)35-32(40)41-19-25-23-12-7-5-10-21(23)22-11-6-8-13-24(22)25/h5-8,10-13,20,25-26,36H,9,14-19H2,1-4H3,(H,35,40)(H,38,39)/t26-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEZWSEOHAQFMBS-AREMUKBSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=NCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

560.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-D-Orn(Ivdde)-OH | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。